molecular formula C13H20N4O2S B4880510 1-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide

1-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide

Cat. No.: B4880510
M. Wt: 296.39 g/mol
InChI Key: JMHMIXADDKLGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C13H20N4O2S and its molecular weight is 296.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.13069707 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain .

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways depending on their specific targets . For example, COX-1 inhibition by some thiazole derivatives would affect the arachidonic acid pathway, leading to reduced production of prostaglandins and thus, reduced inflammation and pain .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been known to induce a variety of effects depending on their specific targets . For instance, COX-1 inhibition by some thiazole derivatives would result in reduced inflammation and pain .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole derivatives .

Safety and Hazards

The safety and hazards of thiazole compounds can vary greatly depending on the specific compound and its substituents. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound .

Future Directions

Thiazoles have been the subject of much research due to their wide range of applications in the field of drug design and discovery . Future research will likely continue to explore the synthesis of new thiazole derivatives and their potential applications in various fields .

Properties

IUPAC Name

1-[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-8-9(2)20-13(15-8)16-11(18)7-17-5-3-10(4-6-17)12(14)19/h10H,3-7H2,1-2H3,(H2,14,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHMIXADDKLGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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